molecular formula C12H19FO2Si B2498343 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS No. 186584-62-3

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Cat. No. B2498343
CAS RN: 186584-62-3
M. Wt: 242.365
InChI Key: LASWNLPFHFTONC-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is a compound with notable properties and applications in chemistry. Its structure and reactivity make it a subject of interest in various chemical syntheses and studies.

Synthesis Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized in various ways. For example, Matsumoto et al. (2002) described the synthesis of bicyclic dioxetanes bearing a phenolic substituent, including derivatives of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, which exhibited significant chemiluminescent properties (Matsumoto, Ito, Murakami, & Watanabe, 2002).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of related compounds has been determined using various techniques. For example, Naumov et al. (1998) determined the molecular structure of a related compound, 2-fluoro-3,5-di-tert-butyl-1,3,2-oxazaphospholene, by electron diffraction and ab initio calculations (Naumov, Dakkuori, Ziatdinova, & Oberhammer, 1998).

Chemical Reactions and Properties

  • Chemical Reactivity : Several studies have explored the reactivity of derivatives of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol. For instance, Yu and Verkade (2000) studied the desilylation of tert-butyldimethylsilyl ethers, providing insights into the reactivity of such compounds (Yu & Verkade, 2000).

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are extensively used in various commercial products to prevent oxidative degradation. These compounds have been detected across different environmental matrices, including indoor dust, outdoor air, sea sediment, and river water. The widespread environmental occurrence of SPAs raises concerns about human exposure and potential toxicity. Recent studies highlight the importance of investigating the environmental behaviors, human exposure pathways, and toxicity of SPAs and their transformation products. The transformation products of SPAs may exhibit more significant toxicity than their parent compounds, underscoring the need for future research focused on the contamination, environmental behavior, and health impacts of these substances (Liu & Mabury, 2020).

Bioactivities of Phenolic Compounds

Phenolic compounds, including those similar to 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, are recognized for their potent bioactivities. These substances are found in a wide range of organisms and exhibit significant toxicity against various testing organisms. The production of autotoxic phenolic compounds by organisms raises questions about their ecological roles and potential applications in human health and environmental management. Understanding the natural sources, bioactivities, and ecological functions of these compounds can inform their applications in pharmaceuticals, agriculture, and environmental protection (Zhao et al., 2020).

Applications in Material Science and Environmental Remediation

Research on phenolic compounds and their analogs extends into material science and environmental remediation. These compounds' unique chemical properties facilitate the development of advanced materials, including fluorescent chemosensors, and enable innovative approaches to pollution treatment and resource recovery. For instance, chemosensors based on phenolic derivatives can detect various analytes with high sensitivity and selectivity, offering potential applications in environmental monitoring, medical diagnostics, and industrial process control (Roy, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, if used as a protecting group, the TBDMS group can prevent certain reactions from occurring at the oxygen atom it is bonded to .

Safety and Hazards

Like all chemicals, TBDMS-protected compounds should be handled with care. They may cause eye and skin irritation, and inhalation or ingestion should be avoided .

Future Directions

The use of TBDMS-protected compounds in organic synthesis is a well-established field. Future research may focus on developing new synthetic methods involving these compounds, or exploring their use in the synthesis of new and complex molecules .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASWNLPFHFTONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Synthesis routes and methods

Procedure details

To a solution of 2-fluorophenol (10.35 g, 9.2 mmol) and tert-butyldimethylsilyl chloride (101 mmol) in DMF (180 ml) was added imidazole (7.54 g, 110 mmol) in one portion. After stirring for 3 h the reaction mixture was poured into water (300 ml) and extracted with diethyl ether (3×100 ml). The combined extracts were washed with 10% aqueous citric acid (100 ml), brine (100 ml), dried (MgSO4) and concentrated under reduced pressure to afford title compound (20.63 g, quant.) as a colorless liquid.
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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